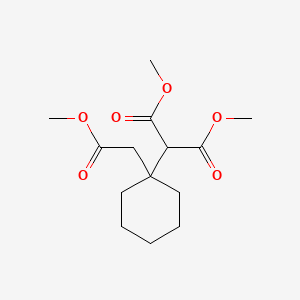
Dimethyl 2-(1-methoxycarbonylmethylcyclohexyl)malonate
Cat. No. B8621641
M. Wt: 286.32 g/mol
InChI Key: GZUSPZRBRHAMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07375115B2
Procedure details


To a solution of diisopropylamine (1.01 mL, 7.2 mmol) in tetrahydrofuran (8 mL) under cooling to −78° C. were added a solution of 1.5M n-butyl lithium/hexane solution (4.4 mL). After stirring the solution at −78° C. for 1 hour, a solution of dimethyl 1,1-cyclohexanediacetate (685 mg) in tetrahydrofuran (7 mL) was added thereto. The solution was stirred at −78° C. for 1 hour. Methyl chloroformate (0.93 mL) was then added to the solution, and it was stirred at −78° C. for 1 hour. Water and 3N hydrochloric acid were added to the solution, and it was extracted with ethyl acetate. The organic layer was washed in turn with water and saturated aqueous sodium chloride solution. The solution was dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=85:15) to give the title compound (490 mg).


Name
n-butyl lithium hexane
Quantity
4.4 mL
Type
reactant
Reaction Step Two






Name
Identifiers


|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19]1([CH2:30][C:31]([O:33][CH3:34])=[O:32])([CH2:25][C:26]([O:28][CH3:29])=[O:27])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.Cl[C:36]([O:38][CH3:39])=[O:37].Cl>O1CCCC1.O>[CH3:34][O:33][C:31]([CH2:30][C:19]1([CH:25]([C:36]([O:38][CH3:39])=[O:37])[C:26]([O:28][CH3:29])=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1)=[O:32] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.01 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
n-butyl lithium hexane
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
685 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)(CC(=O)OC)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.93 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the solution at −78° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at −78° C. for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at −78° C. for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed in turn with water and saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=85:15)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)CC1(CCCCC1)C(C(=O)OC)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 490 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
